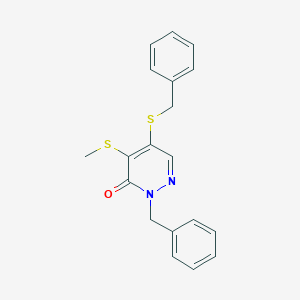

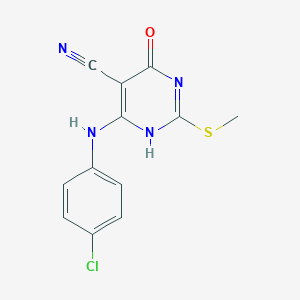

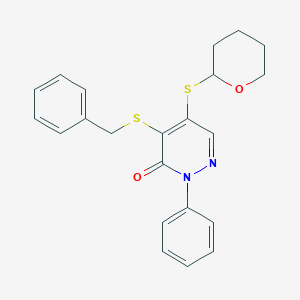

![molecular formula C13H13N5 B286420 N-[(4-methylphenyl)methyl]-7H-purin-6-amine CAS No. 75737-43-8](/img/structure/B286420.png)

N-[(4-methylphenyl)methyl]-7H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(4-methylphenyl)methyl]-7H-purin-6-amine, also known as 4-Me-6-AMP or 4-Me-6-aminopurine, is a synthetic purine derivative that has been widely used in scientific research. This compound has been shown to have a variety of biological and pharmacological effects, making it an important tool for investigating cellular signaling pathways and drug development.

Applications De Recherche Scientifique

Synthetic Studies and Tautomerism

Research efforts have focused on synthetic studies directed towards analogs of agelasine, including N-methoxy-9-methyl-9H-purin-6-amines, showcasing the versatility of purine derivatives in synthetic chemistry. These compounds demonstrate significant variations in amino/imino tautomer ratios, highlighting the importance of tautomerism in the chemical behavior and reactivity of purine derivatives (Roggen & Gundersen, 2008).

C-H Functionalization

The Rh-catalyzed selective C-H functionalization of 6-arylpurines has been developed, utilizing the purine moiety to direct the C-H bond activation. This method emphasizes the role of intramolecular hydrogen bonding in controlling the degree of functionalization, showcasing the potential of purine derivatives in facilitating selective chemical transformations (Kim et al., 2014).

Reductive Amination

N-Methyl- and N-alkylamines, crucial in academic research and industrial applications, can be synthesized through reductive amination using cobalt oxide nanoparticles. This process, involving purine derivatives, underlines the importance of developing sustainable and efficient methods for amine synthesis (Senthamarai et al., 2018).

Tubulin Polymerization Inhibitors

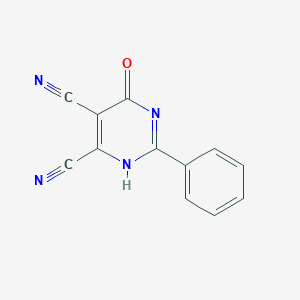

N-(4-Methoxyphenyl)-N-methyl-9H-purin-6-amines and related compounds have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These studies highlight the therapeutic potential of purine derivatives as tubulin polymerization inhibitors, offering insights into the design of new anticancer agents (Zhou et al., 2017).

Catalytic Amination

The development of new catalyst systems utilizing purine derivatives has significantly advanced the field of C-N cross-coupling reactions. These systems enable efficient reactions using aryl mesylates and highly selective monoarylation of primary amines, demonstrating the versatility of purine derivatives in catalytic applications (Fors et al., 2008).

Propriétés

IUPAC Name |

N-[(4-methylphenyl)methyl]-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGDZGJILJKQJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357341 |

Source

|

| Record name | N-[(4-methylphenyl)methyl]-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75737-43-8 |

Source

|

| Record name | N-[(4-methylphenyl)methyl]-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

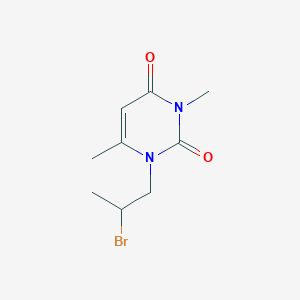

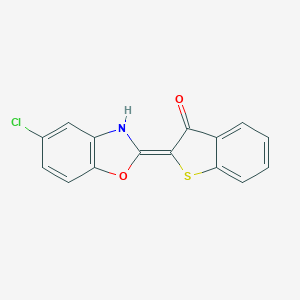

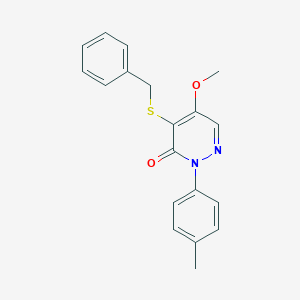

![4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B286339.png)

![1,5-dibenzyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B286345.png)